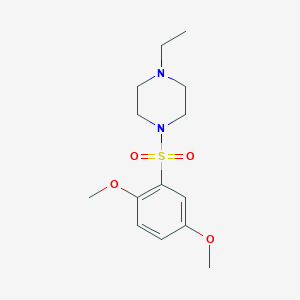
N-benzhydryl-3,4-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzhydryl-3,4-dimethoxybenzenesulfonamide, also known as benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its anti-inflammatory and analgesic effects. It was first synthesized in the 1960s and has been used for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and pharyngitis. In recent years, benzydamine has gained attention for its potential therapeutic applications in cancer treatment.
作用机制
The mechanism of action of N-benzhydryl-3,4-dimethoxybenzenesulfonamide involves the inhibition of COX and lipoxygenase enzymes, which reduces the production of prostaglandins and leukotrienes, respectively. This leads to a reduction in the inflammatory response and pain.
Biochemical and Physiological Effects
Benzydamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species, which are involved in the oxidative stress response. In addition, N-benzhydryl-3,4-dimethoxybenzenesulfonamide has been shown to have antiproliferative effects on cancer cells.
实验室实验的优点和局限性
One advantage of using N-benzhydryl-3,4-dimethoxybenzenesulfonamide in lab experiments is its well-established anti-inflammatory and analgesic effects. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one limitation of using N-benzhydryl-3,4-dimethoxybenzenesulfonamide in lab experiments is its potential toxicity. It has been shown to have toxic effects on the liver and kidneys at high doses.
未来方向
There are a number of future directions for research on N-benzhydryl-3,4-dimethoxybenzenesulfonamide. One area of research is its potential therapeutic applications in cancer treatment. Benzydamine has been shown to have antiproliferative effects on cancer cells, and further research is needed to determine its potential use in cancer therapy. Another area of research is its potential use in the treatment of neuroinflammatory disorders, such as Alzheimer's disease and Parkinson's disease. Benzydamine has been shown to have anti-inflammatory effects in the brain, and further research is needed to determine its potential therapeutic applications in these disorders.
Conclusion
In conclusion, N-benzhydryl-3,4-dimethoxybenzenesulfonamide is a nonsteroidal anti-inflammatory drug that has been widely used for its anti-inflammatory and analgesic effects. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to determine its potential use in cancer therapy and neuroinflammatory disorders.
合成方法
The synthesis of N-benzhydryl-3,4-dimethoxybenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-benzhydrylamine in the presence of a base such as sodium carbonate. The reaction yields N-benzhydryl-3,4-dimethoxybenzenesulfonamide, which is then purified by recrystallization.
科学研究应用
Benzydamine has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. Benzydamine has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, which are also involved in the inflammatory response.
属性
产品名称 |
N-benzhydryl-3,4-dimethoxybenzenesulfonamide |
|---|---|
分子式 |
C21H21NO4S |
分子量 |
383.5 g/mol |
IUPAC 名称 |
N-benzhydryl-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H21NO4S/c1-25-19-14-13-18(15-20(19)26-2)27(23,24)22-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21-22H,1-2H3 |
InChI 键 |
VSMWCYZBOJBPLV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)


![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)

![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)





